molecular formula C14H26O2Si B14146658 Triethyl[(2-methoxy-5-methylcyclohexa-1,4-dien-1-yl)oxy]silane CAS No. 88780-26-1

Triethyl[(2-methoxy-5-methylcyclohexa-1,4-dien-1-yl)oxy]silane

Cat. No.: B14146658
CAS No.: 88780-26-1
M. Wt: 254.44 g/mol
InChI Key: KPXVCWRLHGNHJQ-UHFFFAOYSA-N
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Description

Triethyl[(2-methoxy-5-methylcyclohexa-1,4-dien-1-yl)oxy]silane is a chemical compound with the molecular formula C16H28O2Si. It is a derivative of cyclohexa-1,4-diene, featuring a triethylsilyl group and a methoxy-methyl substitution.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl[(2-methoxy-5-methylcyclohexa-1,4-dien-1-yl)oxy]silane typically involves the reaction of 2-methoxy-5-methylcyclohexa-1,4-diene with triethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Triethyl[(2-methoxy-5-methylcyclohexa-1,4-dien-1-yl)oxy]silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Triethyl[(2-methoxy-5-methylcyclohexa-1,4-dien-1-yl)oxy]silane has several scientific research applications:

Mechanism of Action

The mechanism of action of Triethyl[(2-methoxy-5-methylcyclohexa-1,4-dien-1-yl)oxy]silane involves its ability to undergo various chemical transformations. The triethylsilyl group can act as a protecting group for hydroxyl functionalities, while the methoxy-methyl substitution can participate in nucleophilic or electrophilic reactions. The compound’s reactivity is influenced by the electronic and steric effects of its substituents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a triethylsilyl group and a methoxy-methyl substitution on a cyclohexa-1,4-diene framework. This unique structure imparts specific reactivity and stability characteristics that are valuable in various chemical and industrial applications .

Properties

CAS No.

88780-26-1

Molecular Formula

C14H26O2Si

Molecular Weight

254.44 g/mol

IUPAC Name

triethyl-(2-methoxy-5-methylcyclohexa-1,4-dien-1-yl)oxysilane

InChI

InChI=1S/C14H26O2Si/c1-6-17(7-2,8-3)16-14-11-12(4)9-10-13(14)15-5/h9H,6-8,10-11H2,1-5H3

InChI Key

KPXVCWRLHGNHJQ-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)OC1=C(CC=C(C1)C)OC

Origin of Product

United States

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